molecular formula C20H28ClN5O3 B1667736 Bamifylline hydrochloride CAS No. 20684-06-4

Bamifylline hydrochloride

Cat. No. B1667736
CAS RN: 20684-06-4
M. Wt: 421.9 g/mol
InChI Key: PDBXHPORMXSXKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bamifylline hydrochloride is a drug of the xanthine chemical class . It acts as a selective adenosine A1 receptor antagonist . It is a methylxanthine derivative indicated in the treatment of bronchial asthma and other conditions with bronchospasm .


Molecular Structure Analysis

The molecular formula of Bamifylline hydrochloride is C20H28ClN5O3 . The structure includes a xanthine core, which is a type of purine base found in most body tissues and fluids .

Scientific Research Applications

Analytical Method Development

  • RP-HPLC Method for Bamifylline Determination : A novel RP-HPLC method was developed and validated for determining bamifylline hydrochloride in pharmaceutical dosage forms. This method showed high linearity and precision, indicating its utility for estimating bamifylline in bulk and pharmaceutical forms (P. Ravisankar et al., 2017).

Pharmacological Studies

  • Pharmacological Activity on Lung Anaphylaxis : Bamifylline effectively reduced histamine, TXB2, and SRS-A release in sensitized guinea-pig lungs, suggesting its potential in controlling immunological responses. It was more potent than theophylline in this regard, highlighting its significance in anti-anaphylactic activity (F. Berti et al., 1990).
  • Lack of Cardiostimulant Effects : In contrast to other xanthines, bamifylline did not exhibit cardiostimulant effects in both in vitro and in vivo cardiac models. This unique characteristic might be attributed to its mechanism related to Ca+(+)-movements across cardiac membranes (S. Bongrani et al., 1990).
  • Adenosine A1-Receptor Activity : Bamifylline showed high activity on A1-receptor subtype in rat brain, making it a selective A1 adenosine receptor antagonist. This specificity could be crucial in understanding its central nervous system effects (M. Abbracchio & F. Cattabeni, 1987).

Metabolism and Pharmacokinetics

  • Metabolic and Pharmacokinetic Studies : Bamifylline's metabolism results in various compounds, including sulfonates and glucuronides. It achieves peak plasma levels faster than theophylline and shows no evidenceof accumulation in blood following repeated administration. These characteristics suggest a distinct pharmacokinetic profile compared to theophylline, providing insights into its therapeutic applications (L. Dodion & M. Aylward, 1978).

Therapeutic Applications

  • Treatment of Severe Bronchial Asthma : A case report indicated significant improvement in severe bronchial asthma symptoms with bamifylline, which was difficult to manage with oral theophylline. This suggests its potential as an effective treatment alternative for asthma (D. Bijl & B. Speelberg, 1994).
  • Methylxanthine Therapy in Chronic Heart Failure : In a study, bamifylline was investigated among other methylxanthine drugs for its effects on clinical and gasometric parameters in patients with hypoxic chronic heart failure. Although effective, its performance was compared with other methylxanthines like doxofylline and theophylline (F. Dini et al., 1993).

properties

IUPAC Name

8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3.ClH/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2;/h5-9,26H,4,10-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBXHPORMXSXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2016-63-9 (Parent)
Record name Bamifylline hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020684064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4048721
Record name Bamifylline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bamifylline hydrochloride

CAS RN

20684-06-4, 3736-86-5
Record name 1H-Purine-2,6-dione, 7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20684-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Purine-2,6-dione, 7-(2-(ethyl(2-hydroxyethyl)amino)ethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bamifylline hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020684064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bamifylline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bamifylline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.955
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BAMIFYLLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66466QLM3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

50 mg of 3-fluoro-4-(2-(4-methylpyridin-2-ylamino)thiazol-5-ylthio)-N-((4-phenylpiperidin-4-yl)methyl)picolinamide (compound example 11) was mixed with 0.05 ml diisopropylethylamine and 1 ml DMF. 24 mg of 4-chloro-3-sulfamoylbenzoic acid and 40 mg HATU were added and the mixture stirred at room temperature overnight. LC/MS showed completed consumption of compound II. Volatiles were evaporated under a stream of nitrogen and the crude product re-dissolved in 2 ml 5% TFA/MeOH and purified by prep HPLC (C-18 reversed phase column, water/MeOH gradient, buffered with 0.1% TFA). Alternatively a water/acetonitrile gradient, buffered with 10 mM NH4OAc can be used. Product containing fractions were filtered through a cartridge filled with cation exchange resin, rinsed with methanol, eluted with 2 M solution of ammonia in methanol and evaporated. The residue was dissolved in methanol, 1.0 equiv. aq. 1.00 N HCl were added and the title compound was isolated as the mono-HCl salt by evaporation. LC/MS (M+H)+: 752. Ret. time: 2.12 min. (Condition J); analytical HPLC Ret. time: 13.29 min (Condition K).
Name
3-fluoro-4-(2-(4-methylpyridin-2-ylamino)thiazol-5-ylthio)-N-((4-phenylpiperidin-4-yl)methyl)picolinamide
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
24 mg
Type
reactant
Reaction Step Two
Name
Quantity
40 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bamifylline hydrochloride
Reactant of Route 2
Reactant of Route 2
Bamifylline hydrochloride
Reactant of Route 3
Reactant of Route 3
Bamifylline hydrochloride
Reactant of Route 4
Reactant of Route 4
Bamifylline hydrochloride
Reactant of Route 5
Reactant of Route 5
Bamifylline hydrochloride
Reactant of Route 6
Reactant of Route 6
Bamifylline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.